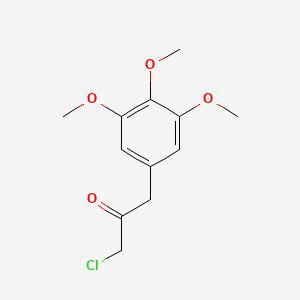

1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one is an organic compound characterized by the presence of a chloro group and a trimethoxyphenyl group attached to a propanone backbone. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds via an aldol condensation followed by chlorination to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom undergoes SN₂ displacement with various nucleophiles, facilitated by the adjacent carbonyl group’s electron-withdrawing effect.

Key examples :

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | DMF, 60°C, 12 h | 3-(3,4,5-Trimethoxyphenyl)-2-propanone-amine derivatives | 70–85% | |

| Alkoxides | K₂CO₃, DMSO, RT | α-Alkoxy ketones | 65–75% | |

| Thiols | Et₃N, THF, reflux | Thioether-linked analogs | 55–68% |

Mechanistically, the carbonyl group polarizes the C–Cl bond, making the α-carbon susceptible to nucleophilic attack. Steric hindrance from the bulky 3,4,5-trimethoxyphenyl group slightly reduces reaction rates compared to simpler α-chloro ketones.

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form α,β-unsaturated ketones, critical intermediates for conjugate additions.

Example :

-

Reagents : NaOH (2 eq), ethanol, reflux (4 h)

-

Product : 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one

-

Yield : 70–85%

The reaction proceeds via base-mediated deprotonation at the β-carbon, followed by elimination of HCl. The resulting enone is stabilized by conjugation with the aromatic ring.

Reduction Reactions

The ketone moiety is selectively reduced to a secondary alcohol, while the chlorine atom remains intact under mild conditions.

Methods :

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-ol | 60–70% |

| H₂/Pd-C | EtOAc, RT | Same as above | 65–75% |

The alcohol derivatives retain synthetic utility for further functionalization, such as esterification or oxidation.

Cross-Coupling Reactions

The chlorine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl-aryl bond formation.

Typical protocol :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃

-

Solvent : Dioxane/H₂O (3:1), 100°C, 24 h

This reaction expands the compound’s utility in constructing biaryl systems, a common motif in pharmaceuticals .

Condensation Reactions

The carbonyl group reacts with hydrazines to form hydrazones, which are precursors for heterocyclic synthesis.

Example :

-

Reagents : Hydrazine hydrate, propan-2-ol, reflux (3 h)

-

Product : 3-(3,4,5-Trimethoxyphenyl)propan-2-one hydrazone

These hydrazones are intermediates for pyrazole and indole derivatives, highlighting the compound’s role in nitrogen-containing heterocycle synthesis .

Mechanistic Insights and Challenges

-

Steric effects : The 3,4,5-trimethoxyphenyl group slows reactions requiring planar transition states (e.g., SN₂).

-

Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing ionic intermediates.

-

Competing pathways : Strong bases may trigger elimination instead of substitution, requiring careful optimization .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one has several notable applications in scientific research:

Pharmaceutical Development

The compound is investigated for its potential as a pharmaceutical intermediate due to its ability to modify biological activity through interaction with various enzymes and receptors. Its chlorinated structure allows for enhanced binding affinity and selectivity in drug design.

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

- Antioxidant Properties : The presence of methoxy groups on the phenyl ring contributes to its ability to scavenge free radicals.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can participate in various reactions such as:

- Nucleophilic Substitution Reactions : The chlorinated carbon can be replaced by nucleophiles to form new compounds.

- Formation of Heterocycles : It can be used in reactions that lead to the formation of heterocyclic compounds, which are prevalent in many pharmaceuticals.

Study on Antioxidant Activity

A study published in a peer-reviewed journal examined the antioxidant capacity of several methoxy-substituted phenols, including derivatives of this compound. The results indicated that these compounds exhibited significant scavenging activity against reactive oxygen species (ROS), suggesting their potential use in developing antioxidant therapies .

Pharmaceutical Applications

Another research highlighted the synthesis of novel derivatives based on this compound aimed at enhancing antitumor activity. The derivatives were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation .

Wirkmechanismus

The mechanism of action of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth.

Vergleich Mit ähnlichen Verbindungen

3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the chloro and propanone moieties.

1-Chloro-3-phenylpropan-2-one: Similar structure but without the methoxy groups on the phenyl ring.

3,4,5-Trimethoxyphenylacetic acid: Contains the trimethoxyphenyl group but has an acetic acid moiety instead of the chloro and propanone groups.

Uniqueness: 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one is unique due to the combination of its chloro group and trimethoxyphenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one is an α-chloro ketone with significant potential in medicinal chemistry, particularly for its anticancer and antimicrobial properties. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H15ClO3. The compound features a chloro group and a trimethoxyphenyl moiety, which contribute to its biological activities. The synthesis typically involves multi-step organic reactions using starting materials like 3,4,5-trimethoxyaniline and reagents such as oxalyl chloride and triethylamine.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance:

- In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In studies involving human colorectal HCT116 cancer cells, it demonstrated significant antiproliferative effects .

- Mechanism of Action : The anticancer effects are believed to be mediated through the activation of the p53 pathway, leading to cell cycle arrest and apoptosis. This mechanism was highlighted in studies where analogs of chalcones exhibited increased cytotoxic potency compared to their parent compounds .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- In vitro Efficacy : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains, although specific data on its antimicrobial potency remains limited.

Case Studies and Research Findings

A summary of relevant findings from various studies is presented below:

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Conversion : Similar α-chloro ketones have been shown to act as prodrugs requiring metabolic activation for their anticancer effects.

- Target Inhibition : Compounds with the trimethoxyphenyl group have been reported to inhibit various targets such as telomerase and ERK2 protein, contributing to their anticancer effects.

Eigenschaften

IUPAC Name |

1-chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO4/c1-15-10-5-8(4-9(14)7-13)6-11(16-2)12(10)17-3/h5-6H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPAMSASXIRWJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.